molecular formula C23H29ClN2O3 B15308786 1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride

1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B15308786
M. Wt: 416.9 g/mol
InChI Key: RCAYJURHCPUGAH-UHFFFAOYSA-N
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Description

1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a dioxane moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and dioxane groups through various substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to convert specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    1-[4-Phenylpiperidin-4-yl]methanamine hydrochloride: Lacks the dioxane moiety, resulting in different chemical properties and biological activity.

    1-[4-(3-Phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride: Similar structure but with variations in the substitution pattern.

Uniqueness: 1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride stands out due to its combination of a piperidine ring, phenyl group, and dioxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-1,4-dioxan-2-yl)methanone;hydrochloride

InChI

InChI=1S/C23H28N2O3.ClH/c24-17-23(19-9-5-2-6-10-19)11-13-25(14-12-23)22(26)21-20(27-15-16-28-21)18-7-3-1-4-8-18;/h1-10,20-21H,11-17,24H2;1H

InChI Key

RCAYJURHCPUGAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3C(OCCO3)C4=CC=CC=C4.Cl

Origin of Product

United States

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